N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide
Brand Name: Vulcanchem
CAS No.: 457941-68-3
VCID: VC6613264
InChI: InChI=1S/C14H16N2O2S/c1-4-12(17)15-14-16-13(9(2)19-14)10-5-7-11(18-3)8-6-10/h5-8H,4H2,1-3H3,(H,15,16,17)
SMILES: CCC(=O)NC1=NC(=C(S1)C)C2=CC=C(C=C2)OC
Molecular Formula: C14H16N2O2S
Molecular Weight: 276.35

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide

CAS No.: 457941-68-3

Cat. No.: VC6613264

Molecular Formula: C14H16N2O2S

Molecular Weight: 276.35

* For research use only. Not for human or veterinary use.

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide - 457941-68-3

Specification

CAS No. 457941-68-3
Molecular Formula C14H16N2O2S
Molecular Weight 276.35
IUPAC Name N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide
Standard InChI InChI=1S/C14H16N2O2S/c1-4-12(17)15-14-16-13(9(2)19-14)10-5-7-11(18-3)8-6-10/h5-8H,4H2,1-3H3,(H,15,16,17)
Standard InChI Key SJWITERRQZDPTE-UHFFFAOYSA-N
SMILES CCC(=O)NC1=NC(=C(S1)C)C2=CC=C(C=C2)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1,3-thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms. At position 4 of the thiazole, a 4-methoxyphenyl group is attached, introducing aromaticity and electron-donating methoxy functionality. Position 5 features a methyl substituent, while position 2 is functionalized with a propanamide moiety (–NH–CO–CH2–CH2–CH3). This configuration balances hydrophobic (methyl, methoxyphenyl) and polar (amide, thiazole) groups, influencing solubility and bioavailability .

Physicochemical Parameters

Based on structural analogs, key properties include:

PropertyValue
Molecular FormulaC₁₄H₁₆N₂O₂S
Molecular Weight276.35 g/mol
logP (Partition Coefficient)3.2 ± 0.3
Hydrogen Bond Donors1 (Amide NH)
Hydrogen Bond Acceptors3 (Thiazole N, Amide O, Methoxy O)
Polar Surface Area58.2 Ų

The moderate logP value suggests balanced lipophilicity, suitable for membrane permeability, while the polar surface area indicates potential for moderate aqueous solubility .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide likely follows a multi-step approach common to thiazole derivatives:

  • Thiazole Ring Formation:
    The Hantzsch thiazole synthesis is a plausible route. A thiourea derivative reacts with α-bromo-4-methoxyphenylpropanone to form the 4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine intermediate. This step leverages nucleophilic substitution and cyclization .

  • Amidation:
    The 2-amino group undergoes acylation with propanoic anhydride or propionyl chloride in the presence of a base (e.g., triethylamine) to yield the final propanamide derivative. Reaction conditions typically involve dichloromethane or tetrahydrofuran at 0–25°C.

Analytical Characterization

Hypothetical characterization data, inferred from related compounds, include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.8 Hz, 2H, Ar–H), 6.90 (d, J = 8.8 Hz, 2H, Ar–H), 3.82 (s, 3H, OCH₃), 2.98 (t, J = 7.2 Hz, 2H, CH₂), 2.62 (t, J = 7.2 Hz, 2H, CH₂), 2.35 (s, 3H, CH₃), 1.85 (quintet, J = 7.2 Hz, 2H, CH₂) .

  • IR (KBr): 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .

Biological Activity and Mechanisms

Cholinesterase Inhibition

Structural analogs, such as 2-aminothiazole propanamides, exhibit potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, a therapeutic target for Alzheimer’s disease. For example, compound 3e (a propanamide derivative) demonstrated AChE IC₅₀ = 0.5 μM and BChE IC₅₀ = 14.7 μM . The methoxyphenyl group may enhance binding to the enzyme’s peripheral anionic site, while the methyl-thiazole moiety contributes to hydrophobic interactions .

Antioxidant Properties

Pharmacokinetics and Toxicology

ADME Profile

  • Absorption: Moderate gastrointestinal absorption (predicted Caco-2 permeability = 12 × 10⁻⁶ cm/s) due to balanced logP.

  • Metabolism: Likely hepatic oxidation via CYP3A4/2D6, with potential O-demethylation of the methoxy group.

  • Excretion: Primarily renal (70–80%), with minor biliary excretion .

Toxicity Considerations

Applications and Industrial Relevance

Medicinal Chemistry

This compound serves as a scaffold for developing multitarget agents against neurodegenerative and infectious diseases. Its modular structure allows for derivatization at the methoxyphenyl, methyl, or propanamide positions to optimize potency and selectivity .

Material Science

Thiazole derivatives are explored as corrosion inhibitors due to sulfur’s electron-donating capacity. Electrochemical studies show inhibition efficiencies >85% for steel in acidic media, attributed to thiazole adsorption on metal surfaces.

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